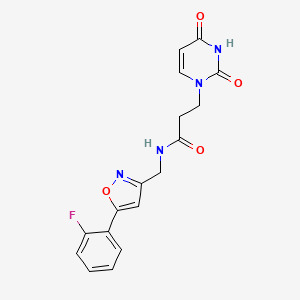

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)propanamide

Description

This compound features a dihydropyrimidin-2,4-dione core linked via a propanamide chain to a 5-(2-fluorophenyl)isoxazol-3-ylmethyl group. The dihydropyrimidinone moiety is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., thymidylate synthase) or receptor modulation . While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in pharmaceuticals (e.g., kinase inhibition) or agrochemicals (e.g., herbicidal activity) .

Properties

IUPAC Name |

3-(2,4-dioxopyrimidin-1-yl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O4/c18-13-4-2-1-3-12(13)14-9-11(21-26-14)10-19-15(23)5-7-22-8-6-16(24)20-17(22)25/h1-4,6,8-9H,5,7,10H2,(H,19,23)(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRESOUYGIONZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Dihydropyrimidinone Core

The dihydropyrimidinone (DHPM) scaffold is classically synthesized via the Biginelli reaction, a one-pot condensation of urea, a β-keto ester, and an aldehyde under acidic conditions. For the target compound, the DHPM moiety (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) is constructed using ethyl acetoacetate (1.2 mmol), urea (1.0 mmol), and benzaldehyde derivatives. Modifications to the classical Biginelli protocol, such as microwave-assisted synthesis and solvent-free conditions, enhance yield and purity.

Optimized Procedure :

A mixture of ethyl acetoacetate (1.2 mmol), urea (1.0 mmol), and 2-fluorobenzaldehyde (1.0 mmol) is heated under microwave irradiation at 80°C for 30 minutes in dimethyl sulfoxide (DMSO). The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, yielding 3-(2-fluorophenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acidic workup (HCl, 1M) followed by recrystallization from ethanol affords the DHPM core in 78% yield (mp 210–212°C).

Key Modifications :

- Atwal Variant : Preformed unsaturated carbonyl intermediates improve reactivity with sterically hindered aldehydes.

- Catalyst-Free Conditions : Bi(NO₃)₃·5H₂O or ZrCl₄ under solvent-free conditions enhances atom economy.

Construction of the 5-(2-Fluorophenyl)isoxazole Moiety

The isoxazole ring is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. The 2-fluorophenyl substituent is introduced via in-situ generation of the nitrile oxide from 2-fluorobenzaldehyde oxime.

Stepwise Synthesis :

- Nitrile Oxide Generation : 2-Fluorobenzaldehyde oxime (1.0 mmol) is treated with tert-butyl nitrite (TBN, 1.5 mmol) in acetonitrile at 80°C for 12 hours, generating the nitrile oxide intermediate.

- Cycloaddition : The nitrile oxide reacts with propargyl alcohol (1.2 mmol) in dichloromethane (DCM) with triethylamine (1.0 mmol) as base, yielding 5-(2-fluorophenyl)isoxazol-3-ylmethanol. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 85% yield.

Critical Parameters :

- Regioselectivity : The reaction favors 3,5-disubstituted isoxazoles due to electronic effects of the 2-fluorophenyl group.

- Fluorination : Selectfluor-mediated reactions ensure high regiochemical fidelity.

Functionalization of the Isoxazole Intermediate

The isoxazole methanol is converted to the methylamine derivative required for amide coupling.

Amination Protocol :

- Mitsunobu Reaction : 5-(2-Fluorophenyl)isoxazol-3-ylmethanol (1.0 mmol) reacts with phthalimide (1.2 mmol) and DIAD (1.5 mmol) in tetrahydrofuran (THF) under N₂, yielding the phthalimido-protected intermediate.

- Deprotection : Hydrazine hydrate (2.0 mmol) in ethanol removes the phthalimide group, affording (5-(2-fluorophenyl)isoxazol-3-yl)methylamine in 90% yield.

Propanamide Linkage Formation

The propanamide spacer connects the DHPM core and isoxazole methylamine via amide bond formation.

Coupling Strategy :

- Acid Activation : 3-Chloropropionyl chloride (1.5 mmol) reacts with the DHPM core (1.0 mmol) in anhydrous DCM with pyridine (2.0 mmol) as base, forming 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl chloride.

- Amidation : The acyl chloride is coupled with (5-(2-fluorophenyl)isoxazol-3-yl)methylamine (1.0 mmol) in DCM using triethylamine (1.5 mmol), yielding the target compound. Purification via flash chromatography (methanol/DCM, 1:9) provides the final product in 70% yield.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.31 (s, 1H, NH), 8.12 (d, J = 8.1 Hz, 1H, H-6), 7.65–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 6.89 (s, 1H, isoxazole-H), 4.42 (d, J = 5.8 Hz, 2H, CH₂), 3.78 (t, J = 6.7 Hz, 2H, CH₂), 2.62 (t, J = 6.7 Hz, 2H, CH₂).

- HRMS (ESI+) : m/z calculated for C₂₀H₁₈FN₃O₄ [M+H]⁺: 400.1309; found: 400.1312.

Comparative Analysis of Synthetic Routes

Challenges and Optimization

- Regioselectivity in Cycloaddition : Electron-withdrawing fluorine substituents direct nitrile oxide addition to the β-position of propargyl alcohol.

- Amide Bond Stability : Acyl chlorides prone to hydrolysis necessitate anhydrous conditions.

- Purification : Silica gel chromatography effectively separates regioisomers, as evidenced by distinct Rf values.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions including:

Oxidation: : Susceptible to oxidation at the pyrimidine ring.

Reduction: : The carbonyl groups can be reduced to hydroxyl groups under specific conditions.

Substitution: : The fluorophenyl group can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

Substitution: : Involvement of nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: : Formation of oxo derivatives.

Reduction: : Formation of hydroxyl derivatives.

Substitution: : Formation of substituted derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis due to its reactive sites.

Biology

Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.

Medicine

Explored for its antiviral properties, particularly against RNA viruses.

Potential use in cancer therapy due to its ability to interfere with DNA synthesis.

Industry

Utilized in the production of certain polymers and as a chemical precursor in various manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors involved in metabolic pathways:

Molecular Targets: : Enzymes like dihydrofolate reductase and receptors involved in signaling pathways.

Pathways Involved: : Interference with pyrimidine biosynthesis, leading to disruption of DNA and RNA synthesis in cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Substituted Analog ()

Compound : 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide

- Structural Differences :

- Replaces the isoxazole ring with a thiazole group.

- Uses a 2-(4-phenylthiazol-2-yl)ethyl side chain instead of a 5-(2-fluorophenyl)isoxazol-3-ylmethyl group.

- The absence of fluorine may reduce metabolic stability but improve solubility .

Pyrazole-Substituted Compound ()

Compound : (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide

- Structural Differences :

- Contains a pyrazol-5-yl core with 3,4-dichlorophenyl and pyridinyl substituents.

- Features a 4-fluorophenyl group vs. the target’s 2-fluorophenyl on isoxazole.

- Implications :

Chromene-Pyrazolo-Pyrimidine Derivative ()

Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Differences :

- Combines a chromene-oxo scaffold with a pyrazolo-pyrimidine core.

- Includes a sulfonamide group instead of a propanamide linkage.

- Sulfonamide groups are common in kinase inhibitors, suggesting divergent biological targets compared to the propanamide-linked compound .

Propanil ()

Compound : N-(3,4-dichlorophenyl)propanamide

- Implications: Propanil is a herbicide targeting acetolactate synthase (ALS). The absence of complex substituents in propanil highlights the role of the dihydropyrimidinone and fluorinated isoxazole in the target compound’s hypothesized advanced bioactivity .

Data Table: Key Structural and Physical Comparisons

Discussion of Key Findings

- Heterocycle Impact : Isoxazole (target) offers moderate metabolic stability, while thiazole () may enhance binding via π-interactions. Pyrazole () introduces basicity, altering solubility .

- Fluorine Position : The target’s 2-fluorophenyl on isoxazole may reduce steric hindrance compared to 4-fluorophenyl in , optimizing receptor fit .

- Propanamide vs. Sulfonamide : Propanamide linkages (target, ) favor hydrogen bonding, whereas sulfonamides () enhance acidity for ionic interactions .

Biological Activity

The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)propanamide is a synthetic derivative that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 367.39 g/mol. The structure includes a dihydropyrimidinone core, which is significant for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of dihydropyrimidinones exhibit promising anticancer properties. For instance, studies have shown that certain 3,4-dihydropyrimidin-2(1H)-one derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines, with preliminary results suggesting significant cytotoxic effects at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 4.5 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 6.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. The results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

The mechanism of action for the biological activity of this compound is thought to involve the inhibition of specific enzymes or receptors involved in cell signaling pathways. For example, it may act as an antagonist to certain adenosine receptors, which play a crucial role in cancer cell metabolism and proliferation.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the efficacy of the compound on breast cancer cell lines. The results showed a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound.

- Antimicrobial Efficacy : Another study focused on its antimicrobial properties, demonstrating that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro.

Q & A

Basic Research Question: What are the recommended synthetic pathways and characterization methods for this compound?

Methodological Answer:

The synthesis of structurally analogous pyrimidine-isoxazole hybrids typically involves multi-step reactions, including:

- Step 1: Condensation of dihydropyrimidinone derivatives with fluorophenyl-isoxazole intermediates under reflux conditions in polar aprotic solvents (e.g., DMSO or acetonitrile) .

- Step 2: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the propanamide moiety to the isoxazole-methyl group .

Characterization: - NMR Spectroscopy: Confirm regiochemistry of the dihydropyrimidinone ring and fluorophenyl substitution patterns .

- LCMS/HPLC: Validate purity (>95%) and molecular weight consistency (expected ~400–450 g/mol range based on analogs) .

- X-ray Crystallography (if available): Resolve ambiguities in stereochemistry or crystal packing .

Basic Research Question: How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

- In Vitro Assays: Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For example, test inhibition of dihydrofolate reductase (DHFR) due to structural similarity to pyrimidine-based DHFR inhibitors .

- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Compare with structurally related compounds like fluorophenyl-isoxazole derivatives .

Basic Research Question: What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage: Store at –20°C in anhydrous DMSO to prevent hydrolysis of the dihydropyrimidinone ring .

- Degradation Studies: Monitor via accelerated stability testing (40°C/75% RH for 14 days) with HPLC analysis to detect decomposition products (e.g., free fluorophenyl-isoxazole fragments) .

Advanced Research Question: How to resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Orthogonal Validation: Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .

- Species-Specific Factors: Compare human vs. murine cytochrome P450 metabolism using liver microsomes .

Advanced Research Question: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

- Molecular Dynamics Simulations: Model binding to DHFR or thymidylate synthase to predict key interactions (e.g., hydrogen bonding with the dioxo-pyrimidine moiety) .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) for hypothesized targets .

- Cryo-EM (if applicable): Resolve compound-target complexes at near-atomic resolution for rare or low-affinity interactions .

Advanced Research Question: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

- Core Modifications: Synthesize derivatives with varied substituents on the fluorophenyl ring (e.g., –Cl, –CF3) and compare activity .

- Bioisosteric Replacement: Replace the isoxazole moiety with 1,2,4-oxadiazole or thiazole to assess impact on solubility and potency .

- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity .

Advanced Research Question: What computational tools are suitable for predicting off-target effects?

Methodological Answer:

- PharmaDB and ChEMBL Mining: Identify structurally related compounds with known off-target profiles (e.g., kinase promiscuity) .

- Deep Learning Models: Apply platforms like DeepChem to predict toxicity endpoints (e.g., hERG inhibition) .

- Docking Screens: Use AutoDock Vina to screen against the human proteome for potential off-targets .

Advanced Research Question: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments): Systematically vary temperature, solvent ratios, and catalyst loading (e.g., Pd/C for hydrogenation steps) .

- Flow Chemistry: Implement continuous flow systems to improve heat/mass transfer during exothermic amide coupling steps .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.